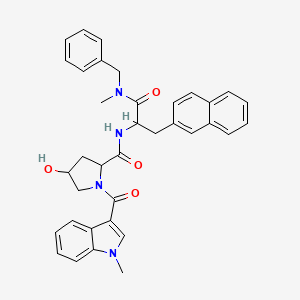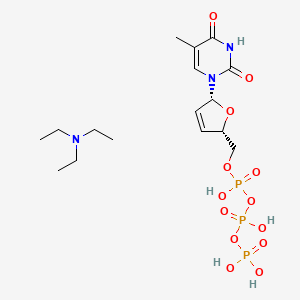
Stavudine Triphosphate TEA Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Stavudine Triphosphate TEA Salt is a derivative of stavudine, a nucleoside reverse transcriptase inhibitor (NRTI) used in the treatment of HIV infection. This compound is the triphosphate form of stavudine, which is essential for its antiviral activity. This compound is known for its ability to inhibit the replication of HIV by interfering with the viral reverse transcriptase enzyme .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of stavudine triphosphate involves the phosphorylation of stavudine. Stavudine is first synthesized through a series of chemical reactions, including the conversion of thymidine to 2’,3’-didehydro-2’,3’-dideoxythymidine. This intermediate is then phosphorylated to form stavudine triphosphate .
Industrial Production Methods
Industrial production of stavudine triphosphate typically involves large-scale chemical synthesis using automated reactors. The process includes the use of specific reagents and catalysts to ensure high yield and purity. The final product is then purified and converted to its TEA salt form for stability and solubility .
Chemical Reactions Analysis
Types of Reactions
Stavudine Triphosphate TEA Salt undergoes various chemical reactions, including:
Phosphorylation: The addition of phosphate groups to form the triphosphate derivative.
Hydrolysis: The breakdown of the compound in the presence of water, leading to the formation of stavudine and inorganic phosphate.
Common Reagents and Conditions
Phosphorylation: Typically involves the use of phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoric acid (H3PO4) under controlled conditions.
Hydrolysis: Requires aqueous conditions, often facilitated by acidic or basic catalysts.
Major Products Formed
The major products formed from the reactions of stavudine triphosphate include stavudine and inorganic phosphate. These products result from the hydrolysis of the triphosphate compound .
Scientific Research Applications
Stavudine Triphosphate TEA Salt has several scientific research applications, including:
Chemistry: Used as a reference compound in the study of nucleoside analogs and their phosphorylation.
Biology: Employed in research on HIV replication and the development of antiviral therapies.
Medicine: Investigated for its potential in combination therapies for HIV treatment.
Industry: Utilized in the production of antiviral drugs and as a standard in quality control processes
Mechanism of Action
Stavudine Triphosphate TEA Salt exerts its effects by inhibiting the activity of HIV-1 reverse transcriptase. The compound is phosphorylated to its active triphosphate form, which competes with the natural substrate, thymidine triphosphate, for incorporation into viral DNA. This incorporation leads to chain termination, preventing the elongation of viral DNA and thereby inhibiting viral replication .
Comparison with Similar Compounds
Similar Compounds
Zidovudine Triphosphate: Another NRTI used in HIV treatment, similar in structure and function to stavudine triphosphate.
Lamivudine Triphosphate: An NRTI with a similar mechanism of action but different pharmacokinetic properties.
Didanosine Triphosphate: Another NRTI that inhibits HIV reverse transcriptase through a similar mechanism
Uniqueness
Stavudine Triphosphate TEA Salt is unique due to its specific phosphorylation pathway and its ability to effectively inhibit HIV replication. Its triphosphate form is crucial for its antiviral activity, making it a valuable compound in HIV research and treatment .
Properties
Molecular Formula |
C16H30N3O13P3 |
|---|---|
Molecular Weight |
565.34 g/mol |
IUPAC Name |
N,N-diethylethanamine;[hydroxy-[[(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2,5-dihydrofuran-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H15N2O13P3.C6H15N/c1-6-4-12(10(14)11-9(6)13)8-3-2-7(23-8)5-22-27(18,19)25-28(20,21)24-26(15,16)17;1-4-7(5-2)6-3/h2-4,7-8H,5H2,1H3,(H,18,19)(H,20,21)(H,11,13,14)(H2,15,16,17);4-6H2,1-3H3/t7-,8+;/m0./s1 |
InChI Key |
CHZVCFMNCIOZSG-KZYPOYLOSA-N |
Isomeric SMILES |
CCN(CC)CC.CC1=CN(C(=O)NC1=O)[C@H]2C=C[C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O |
Canonical SMILES |
CCN(CC)CC.CC1=CN(C(=O)NC1=O)C2C=CC(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


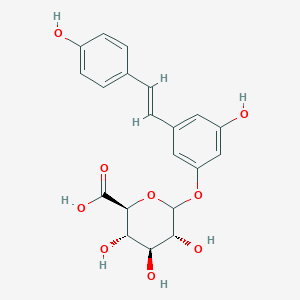


![Tert-butyl rel-(3aR,5r,6aS)-5-amino-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxylate;hydrochloride](/img/structure/B13401390.png)

![(4-Ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl) 2-methylsulfonyloxyacetate](/img/structure/B13401405.png)
![Platinum muriaticum [hpus]](/img/structure/B13401412.png)
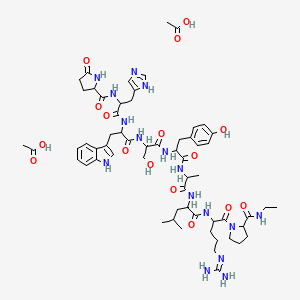
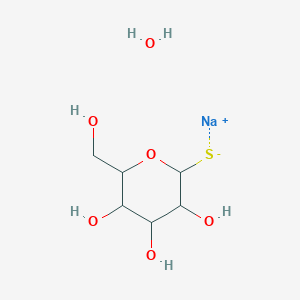
![N-[2-(Acetylamino)-2-deoxy-6-O-(|A-L-fucopyranosyl)-|A-D-glucopyranosyl]-N2-Fmoc-L-asparagine](/img/structure/B13401421.png)
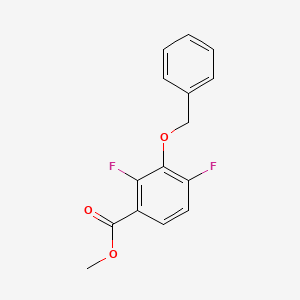
![morpholin-3-ylmethyl N-[4-[[1-[(3-fluorophenyl)methyl]indazol-5-yl]amino]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl]carbamate](/img/structure/B13401429.png)
![3-propyl-6-[(4E,7E,10E,12E,18E)-3,15,17-trihydroxy-4,8,10,12,16,18-hexamethylicosa-4,7,10,12,18-pentaen-2-yl]pyran-2-one](/img/structure/B13401434.png)
